molecular formula C22H23NO4S2 B11359988 Methyl 5'-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-2,3'-bithiophene-4'-carboxylate

Methyl 5'-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-2,3'-bithiophene-4'-carboxylate

Cat. No.: B11359988
M. Wt: 429.6 g/mol
InChI Key: XHELPAAPKUZFAJ-UHFFFAOYSA-N
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Description

Methyl 5’-[4-(2,4-dimethylphenoxy)butanamido]-[2,3’-bithiophene]-4’-carboxylate is a complex organic compound that belongs to the class of bithiophenes. These compounds are known for their diverse applications in various fields, including medicinal chemistry and materials science. The presence of both phenoxy and bithiophene moieties in its structure suggests potential for unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5’-[4-(2,4-dimethylphenoxy)butanamido]-[2,3’-bithiophene]-4’-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4-dimethylphenol with an appropriate alkylating agent to form the 2,4-dimethylphenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with butanoyl chloride in the presence of a base to form the butanamido derivative.

    Coupling with Bithiophene: The butanamido derivative is then coupled with a bithiophene moiety using a palladium-catalyzed cross-coupling reaction.

    Esterification: Finally, the carboxylic acid group of the bithiophene is esterified with methanol to form the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 5’-[4-(2,4-dimethylphenoxy)butanamido]-[2,3’-bithiophene]-4’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 5’-[4-(2,4-dimethylphenoxy)butanamido]-[2,3’-bithiophene]-4’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of methyl 5’-[4-(2,4-dimethylphenoxy)butanamido]-[2,3’-bithiophene]-4’-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenoxy and bithiophene moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-cyano-2,5-dimethylphenoxy)-2,2-dimethylpentanoate
  • Methyl 5-[(2,4-dimethylphenoxy)methyl]-2-furoate

Uniqueness

Methyl 5’-[4-(2,4-dimethylphenoxy)butanamido]-[2,3’-bithiophene]-4’-carboxylate is unique due to the presence of both phenoxy and bithiophene moieties in its structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H23NO4S2

Molecular Weight

429.6 g/mol

IUPAC Name

methyl 2-[4-(2,4-dimethylphenoxy)butanoylamino]-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C22H23NO4S2/c1-14-8-9-17(15(2)12-14)27-10-4-7-19(24)23-21-20(22(25)26-3)16(13-29-21)18-6-5-11-28-18/h5-6,8-9,11-13H,4,7,10H2,1-3H3,(H,23,24)

InChI Key

XHELPAAPKUZFAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)OC)C

Origin of Product

United States

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